2-Tert-butyl-3-methoxyphenol

Description

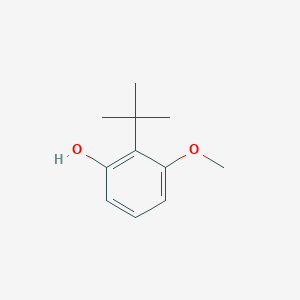

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-tert-butyl-3-methoxyphenol |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)10-8(12)6-5-7-9(10)13-4/h5-7,12H,1-4H3 |

InChI Key |

QXZBVXIQHVQHNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=C1OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Bha

Established Synthetic Pathways and Associated Methodological Challenges

Conventional methods for synthesizing butylated hydroxyanisole (BHA) have been in use for decades, but they are often beset by issues of low selectivity and difficult purification.

The most common industrial preparation of BHA involves the Friedel-Crafts alkylation of 4-methoxyphenol (B1676288). researchgate.net In this process, 4-methoxyphenol is reacted with an alkylating agent, typically isobutylene, in the presence of an acid catalyst. google.comwikipedia.org Alternative alkylating agents such as tert-butyl alcohol and methyl tert-butyl ether (MTBE) have also been employed. researchgate.netresearchgate.net This electrophilic substitution reaction introduces a tert-butyl group onto the aromatic ring of 4-methoxyphenol. The reaction is typically carried out using homogeneous acid catalysts. researchgate.net

A significant drawback of the classical butylation of 4-methoxyphenol is its lack of selectivity. The reaction yields a mixture of two isomers: 2-tert-butyl-4-methoxyphenol (B74144) (2-BHA) and 3-tert-butyl-4-methoxyphenol (3-BHA). google.comwikipedia.org The tert-butyl group can attack either of the two available ortho positions relative to the hydroxyl group.

Typically, the reaction produces a mixture where the 2-isomer constitutes about 70% and the 3-isomer about 30%. google.com However, commercial BHA products are often a mixture with a 2-BHA to 3-BHA ratio of approximately 9:1. google.com The separation of these two isomers is a primary challenge in the production of pure 2-BHA. The process is described as both expensive and technically difficult, traditionally relying on multiple, painstaking crystallization steps to enrich the desired 2-isomer. google.com This separation is critical because the antioxidant properties of the 2-isomer are reported to be two to three times more potent than those of the 3-isomer. google.com

Table 1: Typical Isomer Distribution in Conventional BHA Synthesis

| Isomer | Typical Percentage in Crude Product google.com |

|---|---|

| 2-tert-butyl-4-methoxyphenol (2-BHA) | 70% |

Advancements in Regioselective and High-Purity 2-BHA Synthesis

To overcome the challenges of isomer separation, significant research has focused on developing regioselective synthetic routes and more efficient purification techniques.

One advanced strategy to circumvent the formation of isomeric mixtures is to start with a precursor that already has the tert-butyl group in the desired position. A patented process describes the synthesis of substantially pure 2-BHA by reacting 4-bromo-2-tert-butylphenol (B178157) with a methoxide (B1231860) in an organic solvent, which avoids the problematic isomer separation step entirely. google.com

Another innovative method utilizes 2-tert-butylhydroquinone as the starting material. google.comjustia.com This approach leverages the principle of steric hindrance. A sterically bulky base is used to selectively deprotonate the hydroxyl group at the 4-position, which is less sterically hindered than the hydroxyl group at the 1-position (adjacent to the tert-butyl group). This is followed by a methylation reaction (an SN1 substitution) to introduce the methyl ether. This method has been shown to produce high-purity 2-BHA, with the content of the unwanted 3-BHA isomer being less than 1%. justia.com

The use of solid acid catalysts in the butylation of 4-methoxyphenol has been extensively investigated to improve regioselectivity towards the 2-isomer. The properties of these catalysts, such as acidity and pore structure, are crucial factors influencing the product distribution. researchgate.net A variety of materials have been tested, including:

Dealuminated Y zeolite researchgate.net

Zn-Al-MCM-41 researchgate.netnus.edu.sg

Filtrol-24 researchgate.net

K-10 montmorillonite (B579905) clay researchgate.net

Dodecatungstophosphoric acid (DTP) on a K-10 clay support researchgate.net

Sulphated zirconia researchgate.net

Studies using Zn-Al-MCM-41 catalysts for the tert-butylation of 4-methoxyphenol with tert-butyl alcohol have demonstrated selective synthesis of 2-BHA. researchgate.netresearchgate.net Similarly, the catalyst Filtrol-24 was found to yield only 2-tert-butyl-4-methoxyphenol and the di-substituted product, 2,5-di-tert-butyl-4-methoxyphenol, with high selectivity for the desired mono-alkylated product. researchgate.net More recently, a dual catalytic system of palladium on carbon (Pd/C) and scandium(III) triflate (Sc(OTf)₃) has been shown to be effective for the ortho-alkylation of various phenols, a strategy that could enhance the regioselective synthesis of 2-BHA. acs.org

Table 2: Performance of Select Catalytic Systems in 4-Methoxyphenol Butylation

| Catalyst | Alkylating Agent | Key Finding | Reference |

|---|---|---|---|

| Zn-Al-MCM-41 | tert-Butyl alcohol | Increased yield and selectivity of 2-BHA with higher catalyst acidity. | researchgate.netresearchgate.net |

| Filtrol-24 | MTBE | High selectivity for mono-alkylation, forming 2-BHA and 2,5-di-tert-butyl-4-methoxyphenol. | researchgate.net |

While advanced synthesis aims to minimize isomer formation, purification remains a critical step. Recrystallization is the primary technique for refining crude BHA. google.com A patented method specifies the use of petroleum ether or a solvent mixture containing over 80% petroleum ether to recrystallize crude 2-BHA. google.comjustia.com This process can effectively increase the purity from an initial 89-90% to over 99%, significantly reducing the content of the 3-BHA isomer. google.comjustia.com This method can also be used to produce a specific stable crystal form of 2-BHA, designated as Form A. google.comjustia.com The study of BHA's solid-state properties has revealed the existence of at least two polymorphic forms (Form I and Form II), which have different crystal packings and could influence the efficiency of crystallization processes. researchgate.net

Chemical Derivatization and Analog Development for Research Purposes

The chemical modification of the 2-tert-butyl-3-methoxyphenol scaffold allows for the generation of a diverse range of molecules. These derivatives are instrumental in probing the mechanisms of action of phenolic antioxidants and in developing new compounds with enhanced or specific functionalities.

The formation of dimeric and polymeric structures from phenolic compounds often proceeds through oxidative coupling reactions. For sterically hindered phenols, such as the isomers of BHA, these reactions can lead to the formation of C-C or C-O coupled dimers and polymers. These larger molecules can exhibit altered physical and chemical properties, including different antioxidant capacities and thermal stabilities.

Oxidative Coupling Reactions:

The primary pathway to dimerization involves the generation of a phenoxy radical through the abstraction of the phenolic hydrogen atom. This can be achieved using various oxidizing agents or catalysts. The resulting radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The coupling of two such radicals can occur at different positions, leading to a variety of dimeric structures.

For a hypothetical this compound molecule, the oxidative coupling could proceed as follows:

Phenoxy Radical Formation: An oxidizing agent abstracts the hydrogen from the hydroxyl group, forming a 2-tert-butyl-3-methoxyphenoxy radical.

Radical Coupling: Two of these radicals can then couple. Due to steric hindrance from the tert-butyl group at the 2-position, coupling at this position is unlikely. The most probable coupling sites would be the positions ortho and para to the hydroxyl group that are not sterically hindered, primarily the 4, 5, and 6 positions. C-C coupling at the 5-position would lead to a 5,5'-biphenol derivative.

Research on other hindered phenols, such as 2,6-di-tert-butylphenol (B90309), has shown that oxidative coupling can be catalyzed by various metal complexes and enzymatic systems, leading to the formation of diphenoquinones which can then be reduced to the corresponding biphenols. rsc.orgrsc.orgresearchgate.net For instance, long-chain N-alkyliminodiacetatomolybdate catalytic surfactants have demonstrated activity in the oxidation of 2,6-di-tert-butylphenol to the corresponding diphenoquinone (B1195943) in aqueous media. rsc.orgrsc.org Similarly, visible-light-induced oxidative coupling of phenols has been achieved using recyclable solid photocatalysts like TiO2. nih.gov

Table 1: Potential Dimeric Structures from this compound

| Dimer Type | Linkage | Potential Structure Name |

| C-C Dimer | 5-5' | 2,2'-di-tert-butyl-3,3'-dimethoxy-5,5'-biphenol |

| C-C Dimer | 4-4' | 2,2'-di-tert-butyl-3,3'-dimethoxy-4,4'-biphenol |

| C-O-C Dimer | 4-O-5' | 2-tert-butyl-5-(2-tert-butyl-3-methoxyphenoxy)-3-methoxyphenol |

It is important to note that the actual products formed would depend on the specific reaction conditions, including the choice of oxidant, catalyst, and solvent, which can influence the regioselectivity of the coupling reaction.

The synthesis of structural analogs of this compound is a key strategy for understanding how its chemical structure influences its properties and biological activity. By systematically modifying the functional groups on the aromatic ring, researchers can investigate the roles of the tert-butyl group, the methoxy (B1213986) group, and the phenolic hydroxyl group.

Hypothetical Synthetic Route to this compound:

A plausible, though not explicitly documented, synthetic route to this compound could start from 3-methoxyphenol (B1666288). The synthesis of 3-methoxyphenol itself can be achieved from resorcinol (B1680541) by methylation with dimethyl sulfate (B86663) in the presence of a base. chemicalbook.com

The subsequent introduction of a tert-butyl group onto the 3-methoxyphenol ring would likely proceed via a Friedel-Crafts alkylation reaction. jk-sci.comumn.edumasterorganicchemistry.comorganic-chemistry.org This reaction typically employs a Lewis acid catalyst, such as AlCl₃ or FeCl₃, and an alkylating agent like tert-butyl chloride or isobutylene. jk-sci.commasterorganicchemistry.com The directing effects of the hydroxyl and methoxy groups on 3-methoxyphenol would influence the position of the incoming tert-butyl group. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methoxy group is also activating and ortho-, para-directing. In 3-methoxyphenol, the positions ortho to the hydroxyl group are 2 and 4, and the position para is 6. The positions ortho to the methoxy group are 2 and 4, and the position para is 6. Therefore, the incoming electrophile would be directed to positions 2, 4, and 6. The formation of the desired this compound would depend on the relative directing strengths of the two groups and the steric hindrance.

Synthesis of Analogs:

Once this compound is obtained, a variety of structural analogs can be synthesized to probe structure-activity relationships.

Modification of the Alkyl Group: The tert-butyl group can be replaced with other alkyl groups of varying size and branching (e.g., isopropyl, sec-butyl, or a linear alkyl chain) to study the effect of steric hindrance on antioxidant activity. This can be achieved by using different alkylating agents in the Friedel-Crafts reaction with 3-methoxyphenol.

Modification of the Methoxy Group: The methoxy group could be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to investigate the influence of the ether chain length. Alternatively, it could be replaced with a simple hydroxyl group (leading to a catechol derivative) or a different electron-donating or electron-withdrawing group to modulate the electronic properties of the phenol (B47542).

Introduction of Additional Substituents: Further functional groups, such as halogens, nitro groups, or other alkyl groups, can be introduced onto the aromatic ring to create a library of analogs with diverse electronic and steric properties. For instance, hindered phenols have been incorporated into more complex molecules, such as benzophenone (B1666685) hybrids, to create multifunctional additives for polymers. nih.gov

Table 2: Examples of Potential Structural Analogs of this compound

| Analog Type | Modification | Example Compound Name | Rationale for Synthesis |

| Alkyl Group Variation | Isopropyl instead of tert-butyl | 2-Isopropyl-3-methoxyphenol | Study the effect of steric bulk on activity. |

| Alkoxy Group Variation | Ethoxy instead of methoxy | 2-tert-Butyl-3-ethoxyphenol | Investigate the role of the ether group's size. |

| Ring Substitution | Additional methyl group | 2-tert-Butyl-5-methyl-3-methoxyphenol | Probe the effect of additional electron-donating groups. |

| Ring Substitution | Halogenation | 2-tert-Butyl-5-chloro-3-methoxyphenol | Examine the influence of electron-withdrawing groups. |

The synthesis and study of these analogs are crucial for developing a deeper understanding of the chemical biology of phenolic antioxidants and for the rational design of new compounds with improved or specialized properties for various applications. mdpi.comnih.gov

Structural Elucidation and Advanced Analytical Methodologies for 2 Bha

Chromatographic Techniques for Isomer Quantification and Purity Assessment

Chromatographic methods are fundamental in separating and quantifying the isomers of BHA, ensuring the purity of 2-tert-butyl-3-methoxyphenol.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing BHA isomers. nih.govnih.govresearchgate.net This technique allows for the separation of volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.

In a typical GC analysis of BHA, a fused-silica capillary column is employed. lgcstandards.com For instance, a method might use a DB-1 column (30 m x 0.53 mm i.d., 3.0 µm film thickness) with a specific temperature program to separate the isomers. lgcstandards.comgoogle.com The temperature can be programmed to ramp up to ensure the efficient separation of compounds with different volatilities. google.com

GC-MS provides both chromatographic separation and mass analysis, enabling the identification of individual isomers based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govresearchgate.net For BHA analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity, with specific ions chosen for monitoring each isomer. nih.govresearchgate.net For example, m/z 165 has been used as a monitoring ion for BHA. nih.gov

The backflush technique can be employed in GC-MS analysis to prevent high-boiling point substances from contaminating the detector, thereby reducing the need for frequent maintenance. shimadzu.com This is particularly useful when analyzing complex matrices. shimadzu.com

Table 1: GC Parameters for BHA Isomer Analysis

| Parameter | Value |

|---|---|

| Column | Fused-silica DB-1 (30 m x 0.53 mm i.d., 3.0 µm film thickness) lgcstandards.com |

| Carrier Gas | Helium lgcstandards.com |

| Injection Volume | 0.2 µl (in methanol) lgcstandards.com |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) nih.govlgcstandards.com |

High-performance liquid chromatography (HPLC) is another essential technique for the separation and quantification of BHA isomers. researchgate.netsielc.comsielc.comanalis.com.my Reversed-phase HPLC (RP-HPLC) with UV detection is commonly used for this purpose. researchgate.netanalis.com.my

In RP-HPLC, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. lgcstandards.comanalis.com.my The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. sielc.com For example, a gradient of acetonitrile (B52724) and water with a small amount of acid, like sulfuric or acetic acid, can be used. sielc.comanalis.com.my

The detection of BHA isomers is typically performed using a UV detector set at a wavelength where the compounds exhibit maximum absorbance, such as 280 nm or 291 nm. sielc.comlew.ro The limit of detection (LOD) and limit of quantification (LOQ) for BHA using HPLC can be in the range of milligrams per liter (mg/L). researchgate.netanalis.com.my

Table 2: HPLC Parameters for BHA Isomer Separation

| Parameter | Value |

|---|---|

| Column | C18, 5 µm (e.g., 250 x 4.6 mm i.d.) lgcstandards.com |

| Mobile Phase | Acetonitrile/Water gradient with acid (e.g., acetic acid) analis.com.my |

| Flow Rate | 0.8 - 1.0 mL/min sielc.comanalis.com.my |

| Detection | UV at 280 nm or 291 nm analis.com.mylew.ro |

Spectroscopic Characterization for Molecular Architecture Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules. Both ¹H NMR and ¹³C NMR are crucial for the structural assignment of BHA isomers. researchgate.net

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. libretexts.org The chemical shifts (δ) of the protons are influenced by the electron density around them. For instance, aromatic protons will have different chemical shifts depending on their position relative to the tert-butyl and methoxy (B1213986) groups. youtube.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net The number of peaks in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. multiscreensite.com The chemical shifts of the carbon atoms are also influenced by their chemical environment. youtube.com For example, the carbon of the methoxy group will have a characteristic chemical shift around 55 ppm. youtube.com

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish long-range correlations between protons and carbons, further confirming the connectivity of the molecule. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Aromatic CH | 6.7 - 7.2 | 110 - 130 |

| Methoxy (-OCH₃) | ~3.8 | ~55-60 |

| Tert-butyl (-C(CH₃)₃) | ~1.4 | ~30 (quaternary C), ~35 (methyl C) |

| Phenolic OH | Variable | N/A |

Predicted values are approximate and can vary based on solvent and other experimental conditions.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. mdpi.comjascoinc.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. mdpi.com The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH), methoxy (-OCH₃), tert-butyl, and aromatic ring functional groups. For instance, a broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The C-O stretching vibrations of the ether and phenol (B47542) groups typically appear in the 1000-1300 cm⁻¹ region. youtube.com

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. jascoinc.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. jascoinc.com Therefore, the C-C stretching vibrations of the aromatic ring and the tert-butyl group are often strong in the Raman spectrum.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H stretch (broad) | 3200 - 3600 researchgate.net |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H (tert-butyl) | C-H stretch | 2850 - 2970 |

| Aromatic C=C | C=C stretch | 1450 - 1600 youtube.com |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. lgcstandards.com It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ will be observed at an m/z corresponding to its molecular weight (180.24 g/mol ). nist.gov The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for tert-butyl phenols is the loss of a methyl group (CH₃), resulting in a prominent peak at [M-15]⁺. researchgate.net Further fragmentation can lead to other characteristic ions.

The identity of BHA isomers can be confirmed by comparing their mass spectra with library spectra, such as those from the NIST Mass Spectrometry Data Center. nist.gov

Table 5: Common Mass Spectral Fragments for BHA Isomers

| Fragment | m/z | Description |

|---|---|---|

| [M]⁺ | 180 | Molecular Ion nist.gov |

| [M-15]⁺ | 165 | Loss of a methyl group (-CH₃) researchgate.net |

| [M-43]⁺ | 137 | Loss of a propyl group (-C₃H₇) |

Mechanistic Investigations of 2 Bha S Chemical and Biological Activity

Fundamental Principles of Antioxidant Action

The antioxidant capability of 2-tert-butyl-3-methoxyphenol is rooted in its molecular structure, which facilitates the neutralization of harmful free radicals. This action is governed by specific chemical principles, including the donation of a hydrogen atom and the influence of its structural features on the stability of the resulting radical.

Free Radical Scavenging Mechanisms

The primary mechanism by which this compound exerts its antioxidant effect is through free radical scavenging. This process involves the donation of the hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. Less sterically hindered phenols like BHA, with a single bulky tert-butyl group at the ortho position, are more accessible to free radicals such as superoxide (B77818) (O₂⁻), hydroxyl (OH⁻), nitric oxide (NO), and peroxy radicals (ROO•), allowing for efficient scavenging. iiarjournals.org

The stoichiometric factor (n), which represents the number of free radicals trapped by one mole of the antioxidant's phenolic moiety, provides insight into the scavenging mechanism. A stoichiometric factor of around 2 for a monophenolic compound suggests the formation of a quinone, while a value near 1 indicates the formation of dimers. iiarjournals.org Studies have shown that upon scavenging free radicals, BHA can undergo dimerization, forming bis-BHA, which also possesses potent antioxidant and anti-inflammatory properties. iiarjournals.orgiiarjournals.org

Influence of Steric and Electronic Factors on Phenoxy Radical Stability

The stability of the phenoxy radical formed after hydrogen donation is a critical determinant of a phenol's antioxidant efficacy. In this compound, both steric and electronic factors contribute to this stability. The bulky tert-butyl group at the ortho position provides steric hindrance, which shields the radical center and prevents it from participating in further undesirable reactions.

Synergistic and Antagonistic Interactions with Other Phenolic Compounds

Collaborative Antioxidant Effects in Multicomponent Systems (e.g., with 2,6-Di-tert-butyl-4-methylphenol (BHT))

A notable example of synergistic interaction is observed between this compound (an isomer of BHA) and 2,6-di-tert-butyl-4-methylphenol (BHT). In mixtures, BHT can act as a regenerator of BHA. iiarjournals.orgresearchgate.net The phenoxy radical of BHA, formed after scavenging a free radical, can be reduced back to its original phenolic form by accepting a hydrogen atom from BHT. iiarjournals.org This regeneration cycle allows BHA to continue its radical scavenging activity, leading to a greater combined antioxidant effect than the sum of the individual compounds. researchgate.netcolab.ws This synergistic effect is particularly potent in inhibiting inflammatory responses in cellular models. iiarjournals.orgnih.gov

| Antioxidant Combination | Molar Ratio (BHT:BHA) | Observed Effect on Anti-inflammatory Activity |

| BHT/BHA | 1:1 | Greatly enhanced inhibitory effect on Cox2 and Tnfa gene expression. iiarjournals.orgnih.gov |

| BHT/BHA | 1:2 or 2:1 | More marked inhibition of LPS-stimulated Cox2 gene expression than the 1:1 ratio. iiarjournals.orgnih.gov |

| BHT/BHA | 1:3 | No inhibitory effect. iiarjournals.orgnih.gov |

Elucidation of Bioactive Intermediates and Their Reactivity (e.g., Quinone Methide)

The oxidation of phenolic compounds like BHA can lead to the formation of reactive intermediates, such as quinone methides. iiarjournals.orgnih.goviiarjournals.org These electrophilic species are highly reactive and can interact with cellular macromolecules. nih.govescholarship.org While the formation of such intermediates can be associated with toxicological effects, it is also a key aspect of the compound's bioactivity. nih.gov For instance, the peroxidase-dependent oxidation of BHT can be stimulated by BHA, leading to the formation of BHT-quinone methide. nih.gov The reactivity of these intermediates is a subject of ongoing research to fully understand their biological implications. nih.gov

Molecular Mechanisms in Cellular and Biochemical Systems

In cellular environments, this compound and its derivatives can modulate various signaling pathways and gene expression. Studies using RAW264.7 macrophage cells have shown that combinations of BHA and BHT can potently inhibit the expression of pro-inflammatory genes like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) upon stimulation with lipopolysaccharide (LPS). iiarjournals.orgnih.gov This anti-inflammatory activity is attributed to the complex synergistic antioxidant capacity of the mixture. nih.gov

Impact on Cellular Enzyme Activities (e.g., Glutathione S-transferase, Epoxide Hydrolase)

Similarly, a search of scientific databases yielded no results on the impact of this compound on the activity of key cellular enzymes like Glutathione S-transferase or Epoxide Hydrolase. While other phenolic compounds have been studied for their effects on these detoxification enzymes, this particular isomer remains uninvestigated in this context.

Influence on Immunological Cell Phenotypes (e.g., Macrophage Polarization)

The influence of this compound on the phenotypes of immunological cells, such as the polarization of macrophages, has not been a subject of scientific inquiry. Consequently, there is no data available to report on its potential immunomodulatory effects.

Advanced Research Applications and Methodological Development Utilizing 2 Bha

Role in Stabilizing Chemical and Material Systems

The primary and most well-understood application of BHA isomers is as antioxidants. nih.govresearchgate.net This function is critical in preventing the degradation of organic materials caused by oxidation. The antioxidant capability of these phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl group to free radicals, which in turn neutralizes the radicals and prevents a chain reaction of degradation. The tert-butyl group enhances this activity by providing steric hindrance, which stabilizes the resulting phenoxy radical. researchgate.net

Inhibition of Oxidative Degradation in Polymer Science Research

In the realm of polymer science, antioxidants are crucial additives that extend the lifespan and maintain the integrity of plastic materials. Phenolic antioxidants, including the isomers of BHA, are incorporated into various polymers to protect them from degradation during high-temperature processing and long-term use. nih.govresearchgate.net They function as thermal stabilizers and mitigate damage from UV radiation by neutralizing free radicals. nih.gov This action helps in preserving the mechanical properties of polymers, such as flexibility and strength, and delays aging processes like cracking and embrittlement. nih.gov While commercial BHA used in polymers is often a mixture of isomers, research has indicated that the 2-tert-butyl isomer exhibits potent antioxidant activity. google.com

Preservation Studies in Non-Biological Organic Matrices

The utility of 2-tert-butyl-3-methoxyphenol and its related isomers extends to the preservation of various non-biological organic materials beyond polymers. These antioxidants are employed in petroleum products and rubber to prevent degradation caused by oxygen and heat, thereby enhancing the durability and performance of these materials. nih.govthermofisher.comfishersci.com Their solubility in fats and oils, and insolubility in water, make them particularly effective in these lipophilic matrices. fishersci.com The primary function in these contexts is to inhibit oxidation, which can lead to the formation of gums and sludge in fuels or the loss of elasticity in rubber.

Chemical Biology and Biomedical Tool Development

The specific molecular structure of this compound lends itself to potential applications in the sophisticated field of chemical biology, particularly in the design of molecules that can modulate biological processes.

Application as a Core Scaffold in PROTAC Linker Design and Synthesis

Proteolysis-targeting chimeras (PROTACs) are innovative bifunctional molecules designed to recruit specific proteins to the cellular machinery for degradation. nih.gov A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that binds to an E3 ubiquitin ligase, connected by a chemical linker. The nature of this linker—its length, rigidity, and chemical composition—is critical for the efficacy of the PROTAC. nih.gov While phenolic structures can be part of such complex molecules, a direct and documented application of this compound as a core scaffold in PROTAC linker design is not prominently featured in available scientific literature. One vendor lists the isomer 3-tert-butyl-4-methoxyphenol as a PROTAC linker, highlighting the potential for this class of compounds in the field. medchemexpress.com However, the specific use of the this compound isomer in this context remains an area for future exploration.

Development of Investigative Chemical Probes for Receptor and Enzyme Studies

Chemical probes are small molecules used to study and manipulate biological systems, such as receptors and enzymes. The development of such probes often requires a scaffold that can be chemically modified to achieve specific binding and activity. While substituted phenols are a common motif in pharmacologically active molecules, the direct use of this compound as a foundational structure for chemical probes targeting specific receptors or enzymes is not extensively documented in current research. Studies on related hindered phenols have explored their potential to interact with biological targets like the estrogen receptor, but this research often focuses on other isomers. nih.gov Similarly, while complex benzamide (B126) structures containing methoxy (B1213986) groups have been developed as probes for targets like the sigma-2 receptor, these are structurally distinct from this compound. nih.gov

Establishment of Analytical Standards and Reference Materials

For any chemical compound to be reliably studied and utilized in research and industry, the availability of a pure, well-characterized analytical standard is essential. This compound is available as a certified reference material from various chemical suppliers. sigmaaldrich.comsigmaaldrich.com These standards are crucial for a range of analytical applications, including quality control in the pharmaceutical and food industries, method development for both qualitative and quantitative analyses, and for calibration purposes. sigmaaldrich.com The availability of a United States Pharmacopeia (USP) reference standard and a certified pharmaceutical secondary standard underscores its importance in ensuring the quality and consistency of products and research data. sigmaaldrich.comsigmaaldrich.com These standards are produced and certified under stringent ISO guidelines, ensuring their suitability for high-stakes analytical work. sigmaaldrich.com

Interactive Table of Compound Properties

| Property | Value | Source |

| Molecular Formula | C11H16O2 | thermofisher.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 180.24 g/mol | sigmaaldrich.comsigmaaldrich.comnih.gov |

| IUPAC Name | 2-tert-butyl-4-methoxyphenol (B74144) | nih.govnist.gov |

| CAS Number | 121-00-6 | nih.govnist.gov |

| Appearance | White to cream to pale yellow crystals, powder, or flakes | thermofisher.com |

Qualification as Pharmaceutical Secondary Standards and Certified Reference Materials

This compound, also known as 3-tert-butyl-4-methoxyphenol or 2-BHA, is utilized as a pharmaceutical secondary standard and a certified reference material (CRM). sigmaaldrich.comsigmaaldrich.com These standards are crucial for quality control in the pharmaceutical industry, offering a cost-effective and convenient alternative to preparing in-house working standards. sigmaaldrich.comsigmaaldrich.com

Pharmaceutical secondary standards are qualified as CRMs and are suitable for a variety of analytical applications. These include, but are not limited to, pharmaceutical release testing, method development for both qualitative and quantitative analyses, and other calibration requirements. sigmaaldrich.comsigmaaldrich.com The standards are produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, ensuring their accuracy and reliability. sigmaaldrich.com

These secondary standards provide multi-traceability to primary standards from pharmacopeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), where available. sigmaaldrich.com For instance, the 2-tert-butyl-4-hydroxyanisole (B1682940) secondary standard is traceable to USP 1083008. sigmaaldrich.com Similarly, the 3-tert-butyl-4-hydroxyanisole standard is traceable to USP 1083100. sigmaaldrich.com The United States Pharmacopeia (USP) itself provides a reference standard for 2-tert-butyl-4-hydroxyanisole, intended for use in specified quality tests and assays as outlined in the USP compendia. sigmaaldrich.comusp.org

The physical and chemical properties of these standards are well-documented. For example, 2-tert-butyl-4-hydroxyanisole is a powder with a molecular weight of 180.24 g/mol and is typically stored at 2-8°C. sigmaaldrich.com

Table 1: Properties of 2-tert-Butyl-4-hydroxyanisole as a Pharmaceutical Secondary Standard

| Property | Value | Reference |

|---|---|---|

| Synonyms | 2-BHA, 3-(1,1-Dimethylethyl)-4-methoxyphenol, 3-tert-Butyl-4-methoxyphenol | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₆O₂ | sigmaaldrich.com |

| Molecular Weight | 180.24 | sigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| Traceability | USP 1083008 | sigmaaldrich.com |

Utilization in Method Development and Validation for Related Compounds

The development and validation of analytical methods are critical for ensuring the quality and consistency of pharmaceutical products and other materials. This compound and its isomers serve as important analytes in the creation and validation of such methods, particularly for the analysis of related phenolic compounds.

High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of butylated hydroxyanisole (BHA) and its related compounds. researchgate.netsielc.com For instance, an HPLC method with UV-Vis detection has been optimized and validated for the simultaneous determination of BHA, butylated hydroxytoluene (BHT), and octyl methyl cinnamate (B1238496) (OMC) in personal care products. researchgate.net The validation of such methods typically involves assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is fit for its intended purpose. researchgate.netpcdn.co

A key challenge in the analysis of BHA is the separation of its isomers, 2-tert-butyl-4-methoxyphenol (2-BHA) and 3-tert-butyl-4-methoxyphenol (3-BHA). google.com A high-performance liquid chromatography method has been established to achieve complete baseline separation of these two isomers using a C18 column and a methanol-water gradient mobile phase. google.com This separation is crucial for the accurate quantification of each isomer, especially when developing new synthesis methods or assessing the purity of BHA products. justia.com

Method validation guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), provide a framework for these studies. researchgate.netnih.govfda.gov Validation confirms that the analytical method is selective, meaning it can differentiate the analyte of interest from other compounds that may be present in the sample matrix. nih.gov For example, in the development of a method for 2,4,6-tri-tert-butylphenol (B181104) and related compounds in food, gas chromatography-mass spectrometry (GC/MS) was used to simultaneously determine several phenolic compounds. nih.gov

The development of analytical methods also extends to the determination of transformation products of these phenolic compounds in various matrices, such as indoor dust and sediment. researchgate.net This requires robust extraction techniques and sensitive analytical instrumentation to detect and quantify low levels of these compounds and their degradation products. researchgate.net

Table 2: List of Compounds

| Compound Name | |

|---|---|

| This compound | |

| 2-tert-butyl-4-hydroxyanisole | |

| 3-tert-butyl-4-methoxyphenol | |

| Butylated hydroxyanisole (BHA) | |

| 2-tert-butyl-4-methoxyphenol (2-BHA) | |

| 3-tert-butyl-4-methoxyphenol (3-BHA) | |

| Butylated hydroxytoluene (BHT) | |

| Octyl methyl cinnamate (OMC) | |

| 2,4,6-tri-tert-butylphenol | |

| 2,4-di-tert-butylphenol | |

| 2,6-di-tert-butylphenol (B90309) | |

| 3,5-di-tert-butylphenol | |

| 2,4-di-tert-pentylphenol | |

| 2,6-di-tert-butyl-hydroxytoluene | |

| 2,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione | |

| 3,5-di-tert-butyl-4-hydroxybenzaldehyde | |

| 2,6-di-tert-butyl-4-(hydroxymethyl) phenol (B47542) | |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid | |

| p-methoxyphenol | |

| t-butanol | |

| isobutylene | |

| 2-tert-butyl hydroquinone | |

| dimethyl sulfate (B86663) | |

| Triton X-100 | |

| 2-Phenoxyethanol | |

| Dibenzoyl peroxide | |

| Quercetin | |

| Ascorbic acid | |

| Apocynin | |

| TEMPO | |

| NAC | |

| Asiaticoside | |

| Madecassoside | |

| Asiatic acid | |

| Madecassic acid | |

| di-caffeoylquinic acids |

Q & A

Q. What are the established synthetic routes for 2-Tert-butyl-3-methoxyphenol, and how can researchers optimize yield?

Methodological Answer: A common approach involves alkylation or methoxylation of phenol derivatives. For example, Grignard reagent-based methods (e.g., methyl magnesium chloride in tetrahydrofuran (THF)) can introduce tert-butyl groups to methoxyphenol precursors . Key steps include:

Precursor preparation : Start with 3-methoxyphenol.

Alkylation : React with tert-butyl chloride or via Friedel-Crafts alkylation using Lewis acids like AlCl₃.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

| Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Grignard alkylation | Methyl MgCl, THF | ~60-70% | 0°C, inert atmosphere |

| Friedel-Crafts | AlCl₃, tert-butyl chloride | ~50-60% | Reflux, anhydrous |

Optimization Tips : Monitor reaction progress via TLC, and adjust stoichiometry to minimize byproducts like di-alkylated derivatives .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl δ 1.3 ppm singlet; methoxy δ 3.8 ppm) .

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas to verify purity and molecular ion ([M⁺] at m/z 194).

- FT-IR : Identify functional groups (e.g., phenolic -OH stretch ~3300 cm⁻¹, C-O-C ~1250 cm⁻¹) .

Validation : Cross-reference data with NIST Standard Reference Database 69 for spectral matching .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin exposure, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data for alkylphenols like this compound?

Methodological Answer: Conflicting data on biodegradation or toxicity may arise from:

- Varied test systems (e.g., aerobic vs. anaerobic conditions).

- Matrix effects (e.g., interaction with soil organic matter).

Q. Strategies :

Standardized Assays : Conduct OECD 301/302 tests under controlled pH, temperature, and microbial activity .

Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-tert-butylphenol) with established environmental profiles .

Advanced Analytics : Use LC-MS/MS to quantify degradation products and validate half-life calculations .

Q. What strategies improve regioselectivity in synthesizing tert-butyl-methoxyphenol derivatives?

Methodological Answer: Regioselectivity challenges arise due to competing ortho/para alkylation. Solutions include:

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the phenol -OH to guide tert-butyl addition to the desired position .

- Catalytic Systems : Use zeolites or ionic liquids to sterically hinder undesired substitution sites .

| Approach | Regioselectivity (%) | Key Reference |

|---|---|---|

| Acetyl protection | 85% (para) | Adapted from |

| Zeolite H-beta | 78% (ortho) |

Q. How can researchers assess the endocrine-disrupting potential of this compound given limited data?

Methodological Answer: Address data gaps via:

In Vitro Assays : Use ERα/ERβ reporter gene assays (e.g., YES/YAS) to measure estrogen receptor binding .

Computational Modeling : Apply QSAR models (e.g., ECOSAR) to predict toxicity based on logP and molecular descriptors .

Cross-Species Studies : Test in zebrafish embryos (OECD 236) to evaluate developmental effects .

Key Challenges : Differentiate metabolite activity from parent compound; prioritize metabolites identified via hepatic microsome incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.